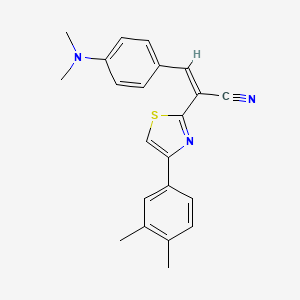

(Z)-3-(4-(dimethylamino)phenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Descripción

“(Z)-3-(4-(Dimethylamino)phenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile” is a structurally complex acrylonitrile derivative featuring a thiazole ring substituted with a 3,4-dimethylphenyl group and a dimethylamino-phenyl moiety. The Z-configuration of the acrylonitrile group ensures a planar or semi-planar molecular geometry, which is critical for electronic conjugation and optoelectronic properties.

Propiedades

IUPAC Name |

(Z)-3-[4-(dimethylamino)phenyl]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3S/c1-15-5-8-18(11-16(15)2)21-14-26-22(24-21)19(13-23)12-17-6-9-20(10-7-17)25(3)4/h5-12,14H,1-4H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFXWPSRSBPJOY-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)N(C)C)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)N(C)C)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-3-(4-(dimethylamino)phenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a thiazole ring and a dimethylamino group, which are known to influence its biological properties. The structural formula is represented as follows:

Mechanisms of Biological Activity

- Anticancer Activity : Preliminary studies indicate that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. For instance, one study reported an IC50 value of 9.46 µM against MDA-MB-231 breast cancer cells, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) .

- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various strains of bacteria. In vitro tests revealed that it effectively inhibited the growth of Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL .

- Neuroprotective Effects : Research has suggested potential neuroprotective effects, possibly through the modulation of neurotransmitter levels and reduction of oxidative stress markers in neuronal cells .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of (Z)-3-(4-(dimethylamino)phenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile on various cancer cell lines. The results indicated:

- Cell Lines Tested : MCF-7, MDA-MB-231

- IC50 Values :

- MCF-7: 8.75 µM

- MDA-MB-231: 9.46 µM

- Mechanism : Induction of apoptosis via caspase activation.

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties:

- Bacterial Strains Tested : Staphylococcus aureus, Streptococcus pneumoniae

- MIC Values :

- S. aureus: 0.5 µg/mL

- S. pneumoniae: 0.75 µg/mL

- : The compound exhibited strong antibacterial activity comparable to established antibiotics .

Research Findings Summary Table

Comparación Con Compuestos Similares

Key Observations :

- Steric Effects : The 3,4-dimethylphenyl group may hinder molecular stacking compared to smaller substituents (e.g., fluorophenyl in ), affecting solid-state fluorescence.

Physicochemical Properties

While specific data for the target compound are unavailable, analogs from and provide insights:

Trends :

- High yields (70–79%) are common for thiazole-acrylonitrile derivatives under optimized conditions (e.g., DMF solvent, piperidine catalyst) .

- Melting points correlate with substituent polarity; hydrophilic groups (e.g., hydroxy in ) lower melting points compared to hydrophobic substituents.

Fluorescence and Aggregation Behavior

highlights the role of planar vs. propeller-shaped structures in fluorescence. For example:

- Planar Structures (e.g., carbazole-based analogs): Exhibit strong aggregation-induced emission (AIE) due to restricted intramolecular motion.

- Propeller Structures (e.g., diphenylamino-based analogs): Show tunable fluorescence via external stimuli (e.g., pH, mechanical force) .

Target Compound: The dimethylamino and 3,4-dimethylphenyl groups likely create a semi-planar conformation, balancing AIE and solubility. Compared to the fluorophenyl analog in , the dimethyl groups may reduce polarity, favoring crystallization with moderate fluorescence efficiency.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.